8-Quinolyl(8-quinolylsulfonyl)amine

説明

Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to 8-Quinolyl(8-quinolylsulfonyl)amine, has been reported in several studies . One method involves the use of intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . This process can be conducted using either stannic chloride or indium (III) chloride .Molecular Structure Analysis

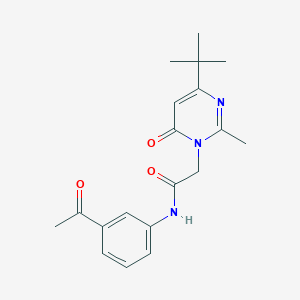

The molecular structure of this compound consists of 18 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom.Chemical Reactions Analysis

Quinolin-8-amines, which are structurally related to this compound, have been used in the construction of aromatic nitrogen heterocycles . These reactions involve the use of main group metal Lewis acid catalysts and can be conducted under aerobic conditions .Physical and Chemical Properties Analysis

Amines, including this compound, are known to act as weak organic bases . Lower aliphatic amines are gases, higher members are solids, and the intermediate members are liquids under ordinary temperature and pressure . The solubility of amines in water decreases with increasing molecular weight .科学的研究の応用

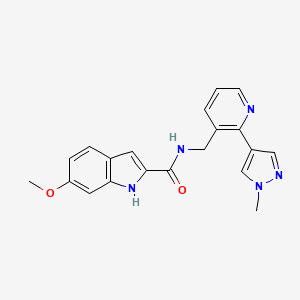

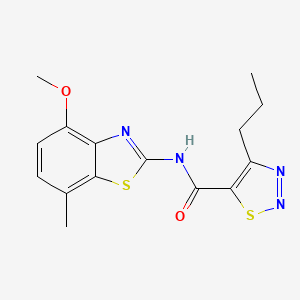

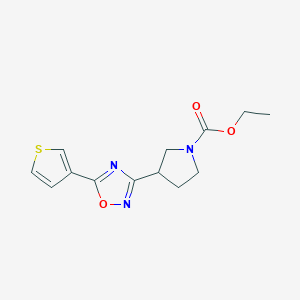

Synthesis of Novel Nitrogenous Heterocyclic Compounds

Research has focused on the synthesis of nitrogenous heterocyclic compounds, including those based on 8-Quinolyl derivatives, due to their potential biological activities such as antimicrobial and cytotoxic properties. For instance, compounds linked to amino acid esters or heterocyclic amines were synthesized, showing variable antimicrobial activities and cytotoxic activity on tumor cell lines, highlighting their significance in developing new therapeutic agents (Farhan & Saour, 2017).

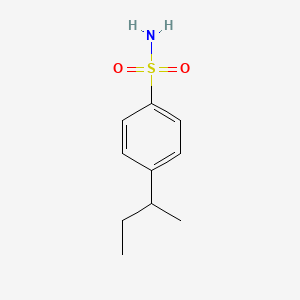

Analytical Chemistry Applications

In analytical chemistry, derivatives of 8-Quinolyl have been utilized for the separation and detection of amines. A study demonstrated that derivatizing aliphatic amines with 8-quinolinesulfonyl chloride followed by reversed-phase high-performance liquid chromatography (RP-HPLC) allowed for good separation and highly sensitive ultraviolet detection of sulfonamide derivatives (Saleh & Pok, 1997).

Copper-Catalyzed Remote C−H Amination

The copper-catalyzed remote C−H amination of 8-aminoquinoline scaffolds represents an innovative approach in organic synthesis, providing a pathway to synthesize various 5-aminated quinolines. This method showcases complete regioselectivity and operational simplicity, proving essential for synthesizing bioactive molecular scaffolds (Yin et al., 2017).

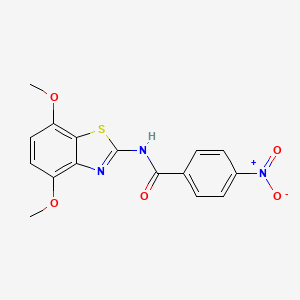

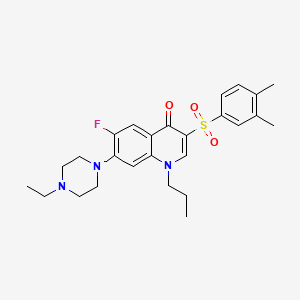

Synthesis and Properties of Sulfonamides

Further studies have explored the synthesis and properties of some sulfonamides of the quinoline series, underscoring the versatility of 8-quinolyl derivatives in forming compounds with potential biological and pharmacological activities. This includes the preparation of 8-sulfonamidoquinolines, showcasing the broad applicability of these derivatives in developing new chemical entities with desired properties (Vinokurova & Fel'dman, 1968).

Corrosion Inhibition

The use of 8-quinolyl derivatives extends to material science, where they serve as corrosion inhibitors for metals. A study found that 8-aminoquinoline and its derivatives effectively inhibit the corrosion of aluminium alloys in saline environments. This application is crucial for extending the life and performance of metal structures and components in corrosive conditions (Wang et al., 2015).

特性

IUPAC Name |

N-quinolin-8-ylquinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c22-24(23,16-10-2-6-14-8-4-12-20-18(14)16)21-15-9-1-5-13-7-3-11-19-17(13)15/h1-12,21H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSBWTPQXILZOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2731658.png)

![3-(4-ethylphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2731669.png)

![2-METHYL-6-{[1-(4-PHENYLOXANE-4-CARBONYL)PIPERIDIN-4-YL]OXY}PYRIDINE](/img/structure/B2731671.png)

![N-(2,4-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2731672.png)

![5-(4-fluorophenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2731679.png)

![4-(benzenesulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2731680.png)

![ETHYL 2-[3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2731681.png)